(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of 2,5-difluoroacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a chiral ligand to ensure enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered enzymes to achieve high enantioselectivity and yield. The use of biocatalysts can offer advantages such as milder reaction conditions and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,5-difluoroacetophenone, while substitution reactions can produce various amino and hydroxyl derivatives .
Scientific Research Applications
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atoms can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Difluorophenyl)ethanol
- 2-Amino-2-(3,5-difluorophenyl)ethanol
- 2-Amino-2-(2,4-difluorophenyl)ethanol
Uniqueness
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atoms enhance its reactivity and binding affinity compared to similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSITZKWTMIGQEY-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CO)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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